1-Bromo-3-phenoxybenzene
Overview
Description
1-Bromo-3-phenoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C12H9BrO and its molecular weight is 249.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57095. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Applications
- 1-Bromo-3-phenoxybenzene is used in the synthesis of complex organic compounds. For example, it was involved in the preparation of [4,4′-(4,4′-Diphenylamino)-dibenzamido]phenoxybenzene through a reaction with 4-bromobenzoyl chloride and 4,4′-diamindiphenylether, using triethylamine as a catalyst (Zhang-qi Lin, 2012).
Materials Science and Polymer Research
- In materials science, this compound has been used in the one-pot synthesis of hyperbranched polyethers. This process involves self-condensation to produce polymers with significant molecular weight and a variety of functional groups (Uhrich et al., 1992).
Biochemical Studies
- The compound has relevance in biochemical studies, particularly in understanding solute-solvent interactions. For instance, research on the dynamics of solute-solvent complexation in thermal equilibrium used bromobenzene derivatives to study fast chemical exchange processes (Zheng et al., 2005).
Antifouling and Biological Activities
- In marine biology and chemistry, derivatives of this compound, like other polybrominated diphenyl ethers, have been studied for their antifouling activities. These compounds show promise as non-toxic candidates for preventing biological fouling in marine environments (Ortlepp et al., 2008).
Pharmacological Potential
- The pharmacological potential of this compound and its derivatives has been explored in the context of antioxidant and anticancer activities. Methylated and acetylated derivatives of bromophenols, related to this compound, have shown significant biological activities and potential for drug development (Dong et al., 2022).
Environmental and Chemical Safety Studies
- The environmental impact and safety of brominated compounds, including this compound, have been studied in the context of their thermal degradation and potential for forming hazardous byproducts like brominated dioxins (Evans & Dellinger, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-3-phenoxybenzene is a synthetic organic compound that primarily targets the benzene ring in its reactions . The benzene ring is a key component of many biological molecules, including proteins, nucleic acids, and lipids.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving benzene ring-containing molecules . The substitution reaction can lead to the formation of new organic compounds with altered properties, potentially affecting downstream biochemical pathways.
Pharmacokinetics
Given its molecular weight of 24910 , it is likely to have good bioavailability.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the molecular and cellular functions of the target molecules, potentially affecting biological processes in which these molecules are involved.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the temperature and the pH of the environment .
Biochemical Analysis
Biochemical Properties
1-Bromo-3-phenoxybenzene is known to inhibit the growth of cells by binding to the copper ion . It has been shown to be effective against tissue samples and cancer cells, with a cytotoxic effect on breast cancer cells
Cellular Effects
Its ability to bind to copper ions suggests that it may influence cell function by interacting with copper-dependent enzymes and proteins .
Molecular Mechanism
It is known to form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring
Properties
IUPAC Name |
1-bromo-3-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDAKFFMKLQPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074773 | |
Record name | PBDE 002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-00-2 | |
Record name | 3-Bromodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6876-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6876-00-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PBDE 002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N49713J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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